S-14506 Demonstrates Superior In Vivo Efficacy Relative to 8-OH-DPAT and Flesinoxan in Corticosterone Release Model
S-14506 exhibits greater in vivo efficacy than comparator 5-HT1A agonists in stimulating corticosterone release in rats. The rank order of efficacy was established as S-14506 > 8-OH-DPAT > (+)-flesinoxan > buspirone > BMY 7378, with S-14506 producing the highest magnitude of effect [1]. This rank order directly corresponded with the magnitude of anxiolytic action in the pigeon conflict procedure, establishing a pharmacodynamic link between in vivo efficacy and therapeutic potential [1].
| Evidence Dimension | In vivo efficacy: stimulation of corticosterone release |
|---|---|
| Target Compound Data | Highest rank in efficacy order; maximum magnitude of corticosterone stimulation |
| Comparator Or Baseline | 8-OH-DPAT (second rank), (+)-flesinoxan (third rank), buspirone (fourth rank), BMY 7378 (fifth rank) |
| Quantified Difference | Rank order: S-14506 > 8-OH-DPAT > (+)-flesinoxan > buspirone > BMY 7378 |
| Conditions | Rat in vivo corticosterone release assay; compounds administered systemically |
Why This Matters
This rank order establishes S-14506 as the highest-efficacy 5-HT1A agonist among clinically and preclinically relevant comparators, making it the preferred tool compound for studies requiring maximal 5-HT1A receptor activation.
- [1] Colpaert FC, Koek W, Lehmann J, Rivet JM, Lejeune F, Canton H, Bervoets K, Millan MJ, Laubie M, Lavielle G. S 14506: A novel, potent, high-efficacy 5-HT1A agonist and potential anxiolytic agent. Drug Development Research. 1992;26(1):21-48. DOI: 10.1002/ddr.430260103. View Source
